glycero-manno-Heptose

Description

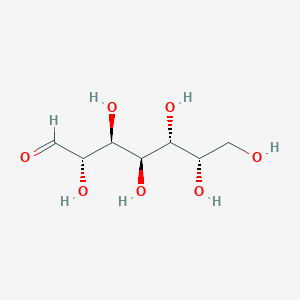

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4R,5R,6S)-2,3,4,5,6,7-hexahydroxyheptanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4+,5-,6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZMPEPLWKRVLD-BIVRFLNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00195662 | |

| Record name | glycero-manno-Heptose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4305-74-2 | |

| Record name | glycero-manno-Heptose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004305742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | glycero-manno-Heptose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Structure, Biosynthesis, and Function of Glycero-manno-heptose

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glycero-manno-heptose is a higher-order monosaccharide that serves as a fundamental and highly conserved building block in the lipopolysaccharide (LPS) inner core of most Gram-negative bacteria.[1][2] Its presence is critical for the structural integrity of the bacterial outer membrane and, consequently, for bacterial viability and virulence.[3][4] The biosynthetic pathway leading to its activated form, ADP-L-glycero-β-D-manno-heptose, involves a series of unique enzymatic reactions not found in mammalian systems. This distinction makes the pathway an attractive and promising target for the development of novel antimicrobial agents. This guide provides a detailed examination of the molecular structure of this compound isomers, elucidates its complete biosynthetic pathway, discusses its functional significance within the bacterial cell envelope, and outlines key methodologies for its synthesis and analysis.

The Core Molecular Structure of this compound

This compound is a seven-carbon sugar (heptose) that exists primarily in two biologically significant stereoisomeric forms: L-glycero-D-manno-heptose (L,D-heptose) and D-glycero-D-manno-heptose (D,D-heptose).[2][5] The distinction between these isomers lies in the stereochemistry at the C6 position. D,D-heptose serves as the direct biochemical precursor to L,D-heptose, which is the isomer predominantly incorporated into the LPS structure.[1][6]

L,D-heptose has been identified as a major constituent of the LPS inner core in a wide array of Gram-negative bacteria, including Escherichia coli, Salmonella enterica, and Helicobacter pylori.[2][3][7] Its conserved nature makes it a key structural epitope for interactions with the host immune system.[1]

Table 1: Key Properties of this compound Isomers

| Property | L-glycero-D-manno-heptose (L,D-heptose) | D-glycero-D-manno-heptose (D,D-heptose) |

| Molecular Formula | C₇H₁₄O₇[8] | C₇H₁₄O₇[9] |

| Molecular Weight | 210.18 g/mol [10] | 210.18 g/mol [9] |

| Primary Role | Major structural component of the LPS inner core.[1][2] | Biosynthetic precursor to L,D-heptose.[1] |

| Stereochemistry at C6 | L-configuration | D-configuration |

| Activated Form | ADP-L-glycero-β-D-manno-heptose[11] | ADP-D-glycero-β-D-manno-heptose[12] |

The Biosynthetic Pathway of ADP-L-glycero-D-manno-heptose

The biosynthesis of the activated sugar donor, ADP-L-glycero-β-D-manno-heptose, is a critical pathway for the assembly of LPS in Gram-negative bacteria.[13] This multi-step enzymatic process begins with sedoheptulose 7-phosphate, an intermediate of the pentose phosphate pathway.[6] The pathway is notable for a unique kinase-phosphatase cascade, which replaces the more common mutase-catalyzed phosphate transfer seen in other sugar activation pathways.[4]

The complete pathway in E. coli requires four key enzymes that catalyze five distinct reactions.[3][14] A mutation in any of the genes encoding these enzymes typically results in a truncated, heptose-less LPS core, leading to increased sensitivity to antibiotics and reduced virulence.[3][4]

Sources

- 1. Frontiers | Straight Forward and Versatile Differentiation of the l-glycero and d-glycero-d-manno Heptose Scaffold [frontiersin.org]

- 2. benchchem.com [benchchem.com]

- 3. Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional Analysis of the this compound 7-Phosphate Kinase Domain from the Bifunctional HldE Protein, Which Is Involved in ADP-l-glycero-d-manno-Heptose Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. microbiologyresearch.org [microbiologyresearch.org]

- 7. researchgate.net [researchgate.net]

- 8. scbt.com [scbt.com]

- 9. D-Glycero-D-Manno-Heptose | C7H14O7 | CID 53681436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. L-Glycero-D-manno-heptose | CymitQuimica [cymitquimica.com]

- 11. journals.asm.org [journals.asm.org]

- 12. ADP-D-Glycero-D-manno-heptose | C17H27N5O16P2 | CID 441006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. PathWhiz [smpdb.ca]

- 14. Biosynthesis pathway of ADP-L-glycero-beta-D-manno-heptose in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: Elucidating the Glycero-Manno-Heptose (GMH) Biosynthetic Pathway: A Technical Guide for Researchers

Authored by: Gemini, Senior Application Scientist

Abstract

The bacterial cell envelope is a complex and vital structure, with lipopolysaccharide (LPS) being a critical component of the outer membrane in Gram-negative bacteria. A key constituent of the LPS inner core is the unusual seven-carbon sugar, glycero-manno-heptose (GMH). The discovery and elucidation of its biosynthetic pathway have not only expanded our fundamental understanding of bacterial carbohydrate metabolism but have also unveiled a crucial chokepoint for bacterial viability and pathogenesis. This technical guide provides an in-depth exploration of the GMH biosynthetic pathway, from its initial discovery to the detailed biochemical and genetic dissection of its core enzymes. We will delve into the experimental methodologies that were pivotal in its characterization and discuss its significance as a target for novel antimicrobial drug development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this essential bacterial pathway.

Introduction: The Enigma of a Seven-Carbon Sugar

The story of the this compound (GMH) pathway begins with the structural analysis of the lipopolysaccharide (LPS) inner core. Early studies on the composition of LPS from various Gram-negative bacteria consistently identified a unique heptose sugar, which was eventually confirmed as a derivative of this compound.[1] Its constant presence in the highly conserved inner core region of LPS, connecting the lipid A anchor to the variable O-antigen, hinted at a fundamental structural role. This observation sparked a critical question: What is the biosynthetic origin of this unusual seven-carbon sugar? Unlike common hexoses like glucose or mannose, the pathway for a C7 sugar was not immediately obvious, setting the stage for a fascinating journey of biochemical discovery. The pathway's elucidation was crucial, as mutations in it often lead to a "deep-rough" phenotype, characterized by a truncated LPS and increased susceptibility to antibiotics, highlighting its importance for bacterial survival.[2][3]

The Core Pathway: A Two-Step Enzymatic Cascade

The biosynthesis of the activated form of GMH, ADP-L-glycero-β-D-manno-heptose, is a remarkably efficient enzymatic process that starts from a six-carbon sugar phosphate.[4][5] This pathway is a testament to the elegance of microbial metabolism, converting a common metabolite into a specialized building block. The synthesis of ADP-D-β-D-heptose in Escherichia coli requires three key proteins: GmhA, HldE, and GmhB.[4][5][6]

The Isomerase: GmhA

The pathway initiates with the enzyme sedoheptulose-7-phosphate isomerase , encoded by the gmhA gene.[7][8][9] This enzyme catalyzes the first committed step: the conversion of D-sedoheptulose-7-phosphate (S7P), an intermediate of the pentose phosphate pathway, into D-glycero-D-manno-heptose-7-phosphate (GMH7P).[3][7][9]

-

Causality of Experimental Approach: The initial hypothesis for the origin of the heptose backbone pointed towards the pentose phosphate pathway, a central hub for carbohydrate rearrangements. Researchers logically looked for an enzyme that could convert a known C7 intermediate, like S7P, into the correct heptose configuration. Early experiments involved incubating bacterial cell extracts with radiolabeled S7P and tracking the formation of novel phosphorylated heptoses. The subsequent purification of the protein responsible for this activity, guided by enzymatic assays, led to the identification of GmhA. Structural studies have since revealed that GmhA adopts two distinct conformations during the isomerization process.[2][3][9]

The Bifunctional Kinase/Adenylyltransferase: HldE

The second and final step is catalyzed by a bifunctional enzyme, D-glycero-D-manno-heptose-7-phosphate kinase/D-glycero-D-manno-heptose 1-phosphate adenylyltransferase , encoded by the hldE gene.[10][11][12][13] This remarkable enzyme performs two distinct reactions in sequence:

-

Kinase Activity: It first phosphorylates D-glycero-D-manno-heptose-7-phosphate (GMH7P) at the C1 position, using ATP as the phosphate donor, to form D-glycero-β-D-manno-heptose-1,7-bisphosphate.[11][13]

-

Adenylyltransferase Activity: It then transfers an AMP moiety from another molecule of ATP to the C1 phosphate of the bisphosphate intermediate, releasing pyrophosphate (PPi) and yielding the final product, ADP-D-glycero-β-D-manno-heptose.[11][12][13]

-

Trustworthiness of the Mechanism: The bifunctional nature of HldE was confirmed through rigorous biochemical analysis. Experiments using the purified enzyme and radiolabeled substrates demonstrated the sequential phosphorylation and adenylylation steps. Site-directed mutagenesis of conserved residues within the kinase and adenylyltransferase domains allowed for the functional separation of the two activities, providing conclusive evidence for its dual role. This enzyme is crucial for the biosynthesis of LPS and has been linked to virulence in pathogenic bacteria like enterotoxigenic E. coli (ETEC).[14]

Visualizing the GMH Biosynthetic Pathway

Caption: The core biosynthetic pathway of ADP-D-glycero-D-manno-heptose.

The Epimerization Step: Generating the L-glycero-D-manno Isomer

While ADP-D-glycero-D-manno-heptose is the direct product of the core pathway, the predominant form of heptose found in the LPS of many bacteria, including Escherichia coli, is ADP-L-glycero-β-D-manno-heptose.[4][5] This requires an additional epimerization step.

HldD: The ADP-Heptose Epimerase

The enzyme responsible for this conversion is ADP-L-glycero-D-manno-heptose-6-epimerase , encoded by the hldD (formerly rfaD or waaD) gene.[6][15] This enzyme catalyzes the inversion of the stereochemistry at the C6 position of the heptose sugar, converting the D-glycero-β-D-manno isomer to the L-glycero-β-D-manno isomer.[16]

-

Authoritative Grounding: The function of HldD was established through a combination of genetic and biochemical studies. Deletion of the hldD gene in E. coli resulted in the incorporation of the D-glycero-D-manno isomer into the LPS, leading to a modified core structure. In vitro assays with the purified HldD enzyme and ADP-D-glycero-D-manno-heptose as the substrate directly demonstrated the formation of the L-glycero-D-manno epimer.[6]

Experimental Protocols: A Guide to Characterizing the GMH Pathway

The elucidation of the GMH pathway relied on a series of robust biochemical and genetic experiments. Below are detailed protocols for key assays.

Protocol: In Vitro Reconstitution of the GMH Pathway

This workflow allows for the complete synthesis of ADP-GMH from S7P and provides a platform for inhibitor screening.

Objective: To biochemically confirm the function of GmhA and HldE in converting S7P to ADP-GMH.

Materials:

-

Purified recombinant GmhA and HldE proteins

-

D-Sedoheptulose-7-phosphate (S7P)

-

ATP (Adenosine triphosphate)

-

Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂)

-

High-Performance Anion-Exchange Chromatography (HPAE) system with Pulsed Amperometric Detection (PAD)

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, S7P (e.g., 1 mM), ATP (e.g., 2 mM), GmhA (e.g., 1 µM), and HldE (e.g., 1 µM).

-

Incubation: Incubate the reaction mixture at 37°C. Collect aliquots at various time points (e.g., 0, 15, 30, 60 minutes).

-

Reaction Quenching: Stop the reaction by heating the aliquots at 95°C for 5 minutes or by adding a quenching agent like cold ethanol.

-

Analysis by HPAE-PAD:

-

Centrifuge the quenched samples to pellet any precipitated protein.

-

Inject the supernatant onto an HPAE column (e.g., CarboPac PA1).

-

Elute the sugar phosphates using a sodium acetate gradient in a sodium hydroxide mobile phase.

-

Monitor the elution profile using PAD.

-

-

Data Interpretation: Compare the chromatograms of the reaction samples to those of authentic standards for S7P, GMH7P, and ADP-GMH. The disappearance of the S7P peak and the appearance of peaks corresponding to the intermediates and the final product confirm the enzymatic activity.

Visualizing the Experimental Workflow

Caption: Workflow for the in vitro reconstitution and analysis of the GMH pathway.

Significance in Drug Development and Innate Immunity

The GMH biosynthetic pathway is a highly attractive target for the development of novel antibacterial agents for several reasons:

-

Essentiality: This pathway is critical for the synthesis of the LPS inner core, which is vital for the structural integrity and barrier function of the outer membrane in most Gram-negative bacteria.[3]

-

Conservation: The enzymes of the GMH pathway, particularly GmhA and HldE, are highly conserved across a broad range of pathogenic Gram-negative bacteria.

-

Absence in Humans: The GMH pathway is absent in humans, minimizing the potential for off-target effects and toxicity of inhibitors.

Disruption of this pathway leads to the production of a truncated, heptoseless LPS.[1] Bacteria with this phenotype exhibit increased sensitivity to hydrophobic antibiotics, detergents, and host-derived antimicrobial peptides. Therefore, inhibitors of the GMH pathway could be used as standalone antibiotics or as "antibiotic adjuvants" to potentiate the efficacy of existing antibiotics against multidrug-resistant Gram-negative pathogens.[2][3]

Furthermore, the pathway intermediate ADP-heptose has been identified as a potent pathogen-associated molecular pattern (PAMP).[16] It is recognized by the cytosolic innate immune receptor ALPK1, which triggers a pro-inflammatory response through the TIFA-TRAF6-NF-κB signaling axis.[16] This discovery adds another layer to the importance of the GMH pathway in the host-pathogen interaction.

Conclusion

The discovery and detailed characterization of the this compound biosynthetic pathway represent a significant achievement in bacterial biochemistry. From the initial identification of an unusual heptose in LPS to the functional and structural elucidation of the biosynthetic enzymes, this journey has provided profound insights into bacterial cell wall synthesis. The pathway, defined by the sequential actions of GmhA, HldE, and HldD, is a prime example of metabolic elegance and efficiency. Its essentiality and conservation across pathogenic bacteria, coupled with its absence in humans, firmly establish the GMH pathway as a high-value target for the next generation of antimicrobial therapies. Future research in this area will undoubtedly focus on the discovery and development of potent and specific inhibitors of these key enzymes, offering a promising strategy in the ongoing battle against antibiotic resistance.

References

-

Kneidinger, B., Marolda, C. L., Graninger, M., Zamyatina, A., McArthur, F., Kosma, P., Valvano, M. A., & Messner, P. (2002). Biosynthesis pathway of ADP-L-glycero-β-D-manno-heptose in Escherichia coli. Journal of bacteriology, 184(2), 363–369. [Link]

-

Raetz, C. R., & Whitfield, C. (2002). Lipopolysaccharide endotoxins. Annual review of biochemistry, 71, 635–700. [Link]

-

Valvano, M. A., Marolda, C. L., Bittner, M., Glaskin-Clay, M., Simon, T. L., & Klena, J. D. (2000). The rfaE gene from Escherichia coli encodes a bifunctional protein involved in biosynthesis of the lipopolysaccharide core precursor ADP-L-glycero-D-manno-heptose. Journal of bacteriology, 182(2), 488–497. [Link]

-

National Center for Biotechnology Information. (2025). Gene: gmhA D-sedoheptulose 7-phosphate isomerase. [Link]

-

Taylor, P. L., Blakely, K. M., de Leon, G. P., Walker, J. R., McArthur, F., Evdokimova, E., Zhang, K., Valvano, M. A., Wright, G. D., & Junop, M. S. (2008). Structure and function of sedoheptulose-7-phosphate isomerase, a critical enzyme for lipopolysaccharide biosynthesis and a target for antibiotic adjuvants. The Journal of biological chemistry, 283(5), 2835–2845. [Link]

-

Semantic Scholar. (n.d.). Structure and Function of Sedoheptulose-7-phosphate Isomerase, a Critical Enzyme for Lipopolysaccharide Biosynthesis and a Target for Antibiotic Adjuvants. [Link]

-

UniProt Consortium. (n.d.). GmhA - Phosphoheptose isomerase - Campylobacter jejuni subsp. jejuni. UniProtKB. [Link]

-

Queen's University Belfast Research Portal. (n.d.). Biosynthesis pathway of ADP-L-glycero-beta-D-manno-heptose in Escherichia coli. [Link]

-

National Center for Biotechnology Information. (2025). Gene: hldE bifunctional D-glycero-beta-D-manno-heptose-7-phosphate kinase/D-glycero-beta-D-manno-heptose 1-phosphate adenylyltransferase HldE. [Link]

-

ResearchGate. (n.d.). Biosynthesis pathway of ADP-l-glycero-d-manno-heptose. [Link]

-

UniProt Consortium. (n.d.). HldE - Bifunctional protein HldE - Helicobacter bilis (strain WiWa). UniProtKB. [Link]

-

ResearchGate. (n.d.). Pathways for the biosynthesis of the nucleotide-activated this compound. [Link]

-

Joffré, E., et al. (2018). HldE Is Important for Virulence Phenotypes in Enterotoxigenic Escherichia coli. Frontiers in Cellular and Infection Microbiology, 8, 269. [Link]

-

InvivoGen. (n.d.). ADP-Heptose (L-isomer) - ALPK1 ligand. [Link]

-

UniProt Consortium. (n.d.). HldE - Bifunctional protein HldE - Escherichia coli (strain K12). UniProtKB. [Link]

-

Grokipedia. (n.d.). D-sedoheptulose 7-phosphate isomerase. [Link]

-

UniProt Consortium. (n.d.). HldE - Bifunctional protein HldE - Pseudomonas entomophila (strain L48). UniProtKB. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structure and Function of Sedoheptulose-7-phosphate Isomerase, a Critical Enzyme for Lipopolysaccharide Biosynthesis and a Target for Antibiotic Adjuvants* | Semantic Scholar [semanticscholar.org]

- 3. Structure and function of sedoheptulose-7-phosphate isomerase, a critical enzyme for lipopolysaccharide biosynthesis and a target for antibiotic adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthesis pathway of ADP-L-glycero-beta-D-manno-heptose in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. grokipedia.com [grokipedia.com]

- 8. uniprot.org [uniprot.org]

- 9. gmhA D-sedoheptulose 7-phosphate isomerase [Escherichia coli str. K-12 substr. MG1655] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. hldE bifunctional D-glycero-beta-D-manno-heptose-7-phosphate kinase/D-glycero-beta-D-manno-heptose 1-phosphate adenylyltransferase HldE [Pseudomonas kilonensis] - Gene - NCBI [ncbi.nlm.nih.gov]

- 11. uniprot.org [uniprot.org]

- 12. uniprot.org [uniprot.org]

- 13. uniprot.org [uniprot.org]

- 14. HldE Is Important for Virulence Phenotypes in Enterotoxigenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pure.qub.ac.uk [pure.qub.ac.uk]

- 16. invivogen.com [invivogen.com]

The Pivotal Role of Glycero-Manno-Heptose in the Architecture and Function of the Gram-Negative Bacterial Cell Envelope: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-glycero-β-D-manno-heptose, a seven-carbon sugar, is a cornerstone of the structural integrity and functional biology of most Gram-negative bacteria. As a critical component of the inner core of lipopolysaccharide (LPS), this heptose and its phosphorylated derivatives are indispensable for the stability of the outer membrane, providing a crucial barrier against environmental insults and antimicrobial agents. Furthermore, intermediates in its biosynthetic pathway have emerged as key pathogen-associated molecular patterns (PAMPs) that trigger the host's innate immune response. This technical guide provides an in-depth exploration of the multifaceted functions of glycero-manno-heptose, detailing its biosynthesis, its incorporation into the LPS core, and the profound consequences of its absence. We will also explore its significance as a target for novel antimicrobial therapies.

Introduction: The Gram-Negative Outer Membrane and the Significance of Lipopolysaccharide

The outer membrane of Gram-negative bacteria is a unique and formidable asymmetric bilayer, with phospholipids in the inner leaflet and lipopolysaccharide (LPS) predominantly in the outer leaflet.[1] This architecture confers a significant survival advantage, acting as a selective permeability barrier that protects the bacterium from harsh environments, including the host's immune system and various antibiotics.[2][3][4]

LPS, often referred to as endotoxin, is a complex glycolipid with three distinct domains:

-

Lipid A: The hydrophobic anchor embedded in the outer membrane, responsible for the endotoxic activity of LPS.[2][3]

-

Core Oligosaccharide: A non-repeating oligosaccharide that links Lipid A to the O-antigen. It is further divided into the highly conserved inner core and the more variable outer core.[2][5]

-

O-Antigen: A repeating polysaccharide chain that extends from the core and is the primary determinant of the bacterium's serotype.[2][6]

The inner core of the LPS is a structurally conserved region critical for the overall stability of the outer membrane.[1][7] A key and often essential component of this inner core is L-glycero-α-D-manno-heptopyranose (hereafter referred to as heptose).[1][6] The presence and correct phosphorylation of these heptose residues are vital for maintaining the integrity and barrier function of the outer membrane.[1]

The Biosynthetic Pathway of ADP-L-glycero-β-D-manno-heptose: The Activated Heptose Donor

The incorporation of heptose into the LPS core requires its activation into a nucleotide-sugar donor, specifically ADP-L-glycero-β-D-manno-heptose. This multi-step enzymatic pathway is a critical metabolic process in most Gram-negative bacteria.[8][9][10]

The biosynthesis of ADP-L-glycero-β-D-manno-heptose begins with the substrate sedoheptulose 7-phosphate, a product of the pentose phosphate pathway. The key enzymatic steps are as follows:

-

Isomerization: The pathway is initiated by the enzyme GmhA (sedoheptulose-7-phosphate isomerase), which converts sedoheptulose 7-phosphate to D-glycero-β-D-manno-heptose 7-phosphate.[8][9]

-

Phosphorylation: Next, the bifunctional enzyme HldE (in E. coli) catalyzes the ATP-dependent phosphorylation of D-glycero-β-D-manno-heptose 7-phosphate at the C1 position, yielding D-glycero-β-D-manno-heptose 1,7-bisphosphate. In some bacteria, this step is carried out by two separate enzymes, HldA (kinase) and HldC (adenylyltransferase).[5][8][9]

-

Dephosphorylation: The enzyme GmhB (D,D-heptose 1,7-bisphosphate phosphatase) then specifically removes the phosphate group from the C7 position, producing D-glycero-β-D-manno-heptose 1-phosphate.[8][9][11]

-

Adenylylation: The second function of the bifunctional HldE protein (or the separate HldC enzyme) is to catalyze the transfer of an AMP moiety from ATP to D-glycero-β-D-manno-heptose 1-phosphate, forming ADP-D-glycero-β-D-manno-heptose.[5][8][9]

-

Epimerization: Finally, the enzyme HldD (ADP-L-glycero-D-manno-heptose 6-epimerase, also known as RfaD) catalyzes the epimerization of the D-glycero-β-D-manno-heptose moiety to its L-glycero-β-D-manno-heptose form, yielding the final product, ADP-L-glycero-β-D-manno-heptose .[8][12]

Caption: Biosynthetic pathway of ADP-L-glycero-β-D-manno-heptose.

Incorporation of Heptose into the LPS Inner Core: Building the Foundation

Once synthesized, ADP-L-glycero-β-D-manno-heptose serves as the donor for the sequential addition of heptose residues to the Kdo (3-deoxy-D-manno-oct-2-ulosonic acid) region of the nascent LPS molecule. This process is catalyzed by a series of specific heptosyltransferases.[13]

-

Heptosyltransferase I (WaaC): This enzyme transfers the first heptose residue (HepI) to the Kdo II moiety of the Kdo2-Lipid A acceptor.[1]

-

Heptosyltransferase II (WaaF): Following the addition of the first heptose, WaaF adds the second heptose residue (HepII) to HepI.[1]

-

Heptosyltransferase III (WaaQ): In many bacteria, a third heptose residue (HepIII) is added to HepII by WaaQ.

The precise structure and phosphorylation pattern of the heptose region can vary between different bacterial species and even strains.[1][14] These modifications, including the addition of phosphate, phosphoethanolamine, or other sugars, play a crucial role in modulating the net negative charge of the LPS molecule and influencing the overall stability of the outer membrane.[1][3]

Caption: Sequential addition of heptose residues to the LPS core.

Functional Significance of this compound

The presence of a complete and properly modified heptose region in the LPS inner core is paramount for the survival and virulence of most Gram-negative bacteria.

Maintaining Outer Membrane Integrity and Barrier Function

The negatively charged phosphate groups on the heptose residues are crucial for stabilizing the outer membrane.[3] They form electrostatic bridges with divalent cations (Mg²⁺ and Ca²⁺), which cross-link adjacent LPS molecules, creating a tightly packed and less permeable outer leaflet.[5] This barrier function is essential for resistance to hydrophobic antibiotics, detergents, and bile salts.[3][15] Mutations in the heptose biosynthetic pathway or in the heptosyltransferases lead to a truncated LPS core, resulting in a "deep-rough" phenotype characterized by increased outer membrane permeability and heightened susceptibility to a wide range of antimicrobial agents.[13][16]

Bacterial Viability and Virulence

For many Gram-negative pathogens, the biosynthesis of ADP-L-glycero-β-D-manno-heptose is essential for viability, particularly at elevated temperatures.[1] Heptose-deficient mutants often exhibit growth defects and are attenuated in virulence.[16][17] For instance, a knockout of the gmhB gene in Helicobacter pylori leads to increased sensitivity to the antibiotic novobiocin, decreased adherence to host cells, and reduced virulence.[18]

| Gene Defect | Organism | Phenotypic Consequence | Reference |

| gmhA | Escherichia coli | Increased sensitivity to hydrophobic antibiotics | [12] |

| gmhB | Escherichia coli | Heptoseless LPS core | [9] |

| waaC | Escherichia coli | Truncated LPS, increased sensitivity to hydrophobic antibiotics | [13] |

| HP0860 (gmhB) | Helicobacter pylori | Increased novobiocin sensitivity, decreased adherence | [18] |

A Pathogen-Associated Molecular Pattern (PAMP) Triggering Innate Immunity

Recent groundbreaking research has identified ADP-L-glycero-β-D-manno-heptose and its precursors as novel PAMPs.[19] These molecules, when released by invading Gram-negative bacteria, are recognized by the host's cytosolic surveillance machinery. Specifically, ADP-heptose binds to the alpha-kinase 1 (ALPK1) protein, triggering a signaling cascade that leads to the activation of NF-κB and the subsequent production of pro-inflammatory cytokines.[19] This highlights a critical role for heptose metabolites in host-pathogen interactions and the initiation of an innate immune response.[19]

Experimental Protocol: Isolation and Analysis of Lipopolysaccharide

Objective: To isolate and analyze the LPS profile from wild-type and heptose-deficient mutant strains of a Gram-negative bacterium to visualize the impact of heptose loss on LPS structure.

Methodology:

-

Bacterial Culture and Harvest:

-

Grow wild-type and mutant strains to the late logarithmic phase in an appropriate liquid medium.

-

Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

-

Wash the cell pellet twice with sterile phosphate-buffered saline (PBS).

-

-

LPS Extraction (Hot Phenol-Water Method):

-

Resuspend the cell pellet in pre-warmed (68°C) sterile water.

-

Add an equal volume of pre-warmed (68°C) water-saturated phenol.

-

Incubate the mixture at 68°C for 1 hour with vigorous shaking every 15 minutes.

-

Cool the mixture on ice for 10 minutes and then centrifuge at 4,000 x g for 20 minutes at 4°C to separate the phases.

-

Carefully collect the upper aqueous phase, which contains the LPS.

-

Repeat the phenol extraction on the remaining phenolic phase and interphase.

-

Combine the aqueous phases and dialyze extensively against distilled water for 48 hours at 4°C to remove residual phenol.

-

Lyophilize the dialyzed solution to obtain the crude LPS extract.

-

-

LPS Purification:

-

Treat the crude LPS extract with DNase and RNase to remove contaminating nucleic acids.

-

Further purify the LPS by ultracentrifugation (100,000 x g for 4 hours at 4°C). The LPS will form a gel-like pellet.

-

-

LPS Analysis by SDS-PAGE and Silver Staining:

-

Resuspend the purified LPS pellet in a sample buffer.

-

Separate the LPS samples on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel (e.g., 15% acrylamide).

-

Visualize the LPS bands by silver staining, which is highly sensitive for detecting the carbohydrate portion of LPS.

-

Expected Result: Wild-type LPS will show a characteristic ladder-like pattern representing different numbers of O-antigen repeats. The heptose-deficient mutant will exhibit a much faster migrating band, indicative of a truncated, deep-rough LPS lacking the outer core and O-antigen.

-

This compound Biosynthesis as a Target for Novel Antimicrobials

The essentiality of the heptose biosynthetic pathway for the viability and virulence of many Gram-negative pathogens, coupled with its absence in humans, makes it an attractive target for the development of novel antibacterial agents.[16][17][20] Inhibitors of enzymes such as GmhA, HldE, or GmhB could disrupt LPS biosynthesis, leading to increased bacterial susceptibility to other antibiotics and to the host's immune defenses.[5] The development of such compounds represents a promising strategy to combat the growing threat of multidrug-resistant Gram-negative infections.

Conclusion

This compound is far more than a simple structural component of the Gram-negative cell envelope. Its biosynthesis and incorporation into the LPS inner core are critical for maintaining the structural integrity and barrier function of the outer membrane, which are essential for bacterial survival and pathogenesis. Furthermore, the recognition of heptose metabolites by the innate immune system underscores their importance in host-pathogen interactions. A thorough understanding of the function of this compound and its biosynthetic pathway is not only fundamental to bacterial physiology but also provides a promising avenue for the development of urgently needed novel antimicrobial therapies.

References

- Valvano, M. A., et al. (2002). Biosynthesis pathway of ADP-L-glycero-beta-D-manno-heptose in Escherichia coli. Journal of Bacteriology, 184(24), 6876-6885.

- Kneidinger, B., et al. (2002). Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. Journal of Bacteriology, 184(2), 363-369.

- Brooke, J. S., & Valvano, M. A. (1996). Molecular cloning of the Haemophilus influenzae gmhA (lpcA) gene encoding a phosphoheptose isomerase required for lipooligosaccharide biosynthesis. Journal of Bacteriology, 178(11), 3339–3341.

- Kim, H. S., et al. (2021). A study of inhibitors of d-glycero-β-d-manno-heptose-1-phosphate adenylyltransferase from Burkholderia pseudomallei as a potential antibiotic target. Scientific Reports, 11(1), 1-11.

- Yethon, J. A., et al. (2000). Molecular and Structural Basis of Inner Core Lipopolysaccharide Alterations in Escherichia coli: INCORPORATION OF GLUCURONIC ACID AND PHOSPHOETHANOLAMINE IN THE HEPTOSE REGION. Journal of Biological Chemistry, 275(39), 30551-30558.

-

Wikipedia. (n.d.). Lipopolysaccharide. Retrieved from [Link]

- Taylor, P. L., et al. (2017). The Glycosyltransferases of LPS Core: A Review of Four Heptosyltransferase Enzymes in Context. Molecules, 22(11), 1840.

- Valvano, M. A. (1999). Biosynthesis and genetics of ADP-heptose. Journal of Endotoxin Research, 5(2), 90-95.

-

Queen's University Belfast Research Portal. (n.d.). Biosynthesis pathway of ADP-L-glycero-beta-D-manno-heptose in Escherichia coli. Retrieved from [Link]

- Gaudet, R. G., et al. (2023). A Bittersweet Kiss of Gram-Negative Bacteria: The Role of ADP-Heptose in the Pathogenesis of Infection. International Journal of Molecular Sciences, 24(10), 8889.

- Kneidinger, B., et al. (2002). Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. Journal of Bacteriology, 184(2), 363-369.

- Caroff, M., & Novikov, A. (2020).

- Crock, J. D., et al. (2013). Recognition of Heptoses and the Inner Core of Bacterial Lipopolysaccharides by Surfactant Protein D. Biochemistry, 52(49), 8863-8874.

-

ResearchGate. (n.d.). Structure of the LPS core. Structures of the inner-core and outer-core... Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of the Lipopolysaccharide Core Region. Retrieved from [Link]

-

ResearchGate. (n.d.). Biosynthesis pathway of ADP-l-glycero-d-manno-heptose. The protein... Retrieved from [Link]

- Pfannkuch, L., et al. (2019). Helicobacter pylori Modulates Heptose Metabolite Biosynthesis and Heptose-Dependent Innate Immune Host Cell Activation by Multiple Mechanisms. mBio, 10(4), e01235-19.

- Valvano, M. A., et al. (2000). Functional Analysis of the this compound 7-Phosphate Kinase Domain from the Bifunctional HldE Protein, Which Is Involved in ADP-l-glycero-d-manno-Heptose Biosynthesis. Journal of Bacteriology, 182(24), 7024-7032.

- Adams, G. A., & Singh, P. P. (1970). D-GLYCERO-D-MANNO-HEPTOSE AS A COMPONENT OF LIPOPOLYSACCHARIDES FROM GRAM-NEGATIVE BACTERIA. Canadian Journal of Biochemistry, 48(5), 594-598.

- Wang, Y. C., et al. (2021). Helicobacter pylori GmhB enzyme involved in ADP-heptose biosynthesis pathway is essential for lipopolysaccharide biosynthesis and bacterial virulence. Virulence, 12(1), 1610-1628.

- Adams, G. A., et al. (1967). D-glycero-D-manno-heptose as a component of lipopolysaccharides from Gram-negative bacteria. Canadian Journal of Microbiology, 13(12), 1605-1613.

- Marolda, C. L., et al. (2014). Lipopolysaccharide modification in Gram-negative bacteria during chronic infection. FEMS Microbiology Letters, 361(1), 1-13.

-

ResearchGate. (n.d.). Enzymes of ADP-Heptose Biosynthesis As Targets for the Creation of Broad-Spectrum Antibacterial Drugs. Retrieved from [Link]

-

Biology Goal. (2019, September 7). Lipopolysaccharides | LPS | Endotoxin | Bacterial toxin | Inflammation | Basic Science Series [Video]. YouTube. [Link]

- Whitfield, C., & Trent, M. S. (2014). Function and Biogenesis of Lipopolysaccharides. In Bacterial Glycans (pp. 1-24). Academic Press.

- Nikaido, H. (2013).

Sources

- 1. Molecular and Structural Basis of Inner Core Lipopolysaccharide Alterations in Escherichia coli: INCORPORATION OF GLUCURONIC ACID AND PHOSPHOETHANOLAMINE IN THE HEPTOSE REGION - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipopolysaccharide - Wikipedia [en.wikipedia.org]

- 3. Lipopolysaccharides [sigmaaldrich.com]

- 4. Lipopolysaccharide modification in Gram-negative bacteria during chronic infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A study of inhibitors of d-glycero-β-d-manno-heptose-1-phosphate adenylyltransferase from Burkholderia pseudomallei as a potential antibiotic target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipopolysaccharides: structure, function and bacterial identifications | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis pathway of ADP-L-glycero-beta-D-manno-heptose in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pure.qub.ac.uk [pure.qub.ac.uk]

- 12. journals.asm.org [journals.asm.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. On the Essentiality of Lipopolysaccharide to Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biosynthesis and genetics of ADP-heptose | Semantic Scholar [semanticscholar.org]

- 17. Functional Analysis of the this compound 7-Phosphate Kinase Domain from the Bifunctional HldE Protein, Which Is Involved in ADP-l-glycero-d-manno-Heptose Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Helicobacter pylori GmhB enzyme involved in ADP-heptose biosynthesis pathway is essential for lipopolysaccharide biosynthesis and bacterial virulence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Role of Glycero-Manno-Heptose in Lipopolysaccharide Core Biosynthesis: From Essential Pathway to Novel Drug Target

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the biosynthesis and incorporation of L-glycero-D-manno-heptose, a cornerstone of the lipopolysaccharide (LPS) inner core in Gram-negative bacteria. We will dissect the key enzymatic steps, elucidate the critical role of heptose in maintaining outer membrane integrity, and discuss the pathway's emergence as a high-value target for novel antimicrobial drug development.

Introduction: The Architectural Significance of the LPS Core

Lipopolysaccharide (LPS) is the major glycolipid component of the outer leaflet of the Gram-negative bacterial outer membrane.[1][2] This complex molecule, often referred to as an endotoxin, is composed of three distinct domains: the membrane-anchoring Lipid A, a central core oligosaccharide, and a variable O-antigen polysaccharide chain.[1][3] While the O-antigen is a primary determinant of serological specificity, the core oligosaccharide is a more conserved structure essential for the stability and barrier function of the outer membrane.[2][4]

The core is subdivided into the outer and inner core. The inner core, proximal to Lipid A, is a highly conserved region typically composed of 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) and, critically, L-glycero-D-manno-heptose (hereafter referred to as heptose).[2][4] The presence and proper phosphorylation of these heptose residues are fundamental to bacterial viability and virulence.[4] Mutations that prevent heptose biosynthesis or its transfer to the core result in a "deep-rough" LPS phenotype, characterized by a severely truncated LPS molecule.[5][6] This structural defect compromises the outer membrane, leading to increased permeability and heightened susceptibility to hydrophobic antibiotics, detergents, and host defense mechanisms.[4][7] This intrinsic vulnerability makes the heptose biosynthetic and transfer pathways a focal point for the development of next-generation antibiotics.

The Central Pathway: Biosynthesis of ADP-L-glycero-β-D-manno-heptose

The sole donor for heptose incorporation into the LPS core is the activated nucleotide sugar, ADP-L-glycero-β-D-manno-heptose.[8] Its synthesis is a multi-step enzymatic cascade that begins with a metabolite from the pentose phosphate pathway. The elucidation of this pathway has revealed a series of conserved enzymes essential for the production of this critical precursor.[9][10]

The biosynthesis proceeds as follows:

-

Isomerization (GmhA): The pathway initiates with sedoheptulose 7-phosphate, which is converted to D-glycero-D-manno-heptose 7-phosphate by the isomerase GmhA.[9][11]

-

Phosphorylation (HldE Kinase Domain): The first part of the bifunctional enzyme HldE acts as a kinase, phosphorylating D-glycero-D-manno-heptose 7-phosphate at the C1 position to yield D-glycero-D-manno-heptose 1,7-bisphosphate.[4][9][12]

-

Dephosphorylation (GmhB): The phosphatase GmhB specifically removes the phosphate group from the C7 position, producing D-glycero-D-manno-heptose 1-phosphate.[9][10][13] A deletion of the gmhB gene results in a heptoseless LPS core, confirming its essential role in the pathway.[9][14]

-

Adenylylation (HldE Transferase Domain): The second function of the bifunctional HldE enzyme, an adenylyltransferase, couples the D-glycero-D-manno-heptose 1-phosphate with ATP to form ADP-D-glycero-D-manno-heptose.[9][10] In some bacteria, like Burkholderia pseudomallei, the kinase and adenylyltransferase functions are carried out by two separate enzymes, HldA and HldC, respectively.[15]

-

Epimerization (HldD): The final step is the epimerization of the heptose moiety at the C6 position by the epimerase HldD (also known as WaaD or RfaD), converting ADP-D-glycero-D-manno-heptose into the final, functional precursor: ADP-L-glycero-β-D-manno-heptose.[9][10]

The enzymes of this pathway represent prime targets for antimicrobial development due to their high conservation across Gram-negative pathogens and their absence in humans.[12]

| Enzyme | Gene Name(s) | Function | Step |

| Sedoheptulose-7-phosphate isomerase | gmhA | Converts sedoheptulose 7-phosphate to D-glycero-D-manno-heptose 7-phosphate. | 1 |

| Heptose 7-phosphate kinase / Heptose 1-phosphate adenylyltransferase | hldE (bifunctional), rfaE | Kinase domain phosphorylates C1; Transferase domain adenylates the C1-phosphate. | 2 & 4 |

| Heptose 1,7-bisphosphate phosphatase | gmhB, yaeD | Dephosphorylates the C7 position of the heptose bisphosphate intermediate. | 3 |

| ADP-heptose epimerase | hldD, waaD, rfaD | Epimerizes the heptose moiety to produce the final L-glycero-D-manno isomer. | 5 |

Table 1: Key enzymes involved in the biosynthesis of ADP-L-glycero-β-D-manno-heptose. Gene names can vary between species.[9][10][16]

Figure 1: The enzymatic pathway for the synthesis of the activated heptose donor.

Assembly of the Inner Core: The Heptosyltransferases

Once synthesized, ADP-L-glycero-β-D-manno-heptose is utilized by a family of glycosyltransferases, known as heptosyltransferases, to build the inner core.[7][17] These enzymes sequentially add heptose residues to the Kdo₂-Lipid A acceptor molecule, which is the minimal LPS structure required for bacterial viability.[17]

The primary heptosyltransferases in E. coli are:

-

Heptosyltransferase I (WaaC/HepI): This enzyme catalyzes the attachment of the first heptose residue to the O-4 position of a Kdo residue in the Kdo₂-Lipid A acceptor.[5][18][19] The gene encoding this enzyme, waaC (or rfaC), is essential.[17] A mutation in waaC results in a deep-rough phenotype, halting LPS assembly at the Kdo₂-Lipid A stage and dramatically increasing sensitivity to hydrophobic antibiotics.[17][20]

-

Heptosyltransferase II (WaaF/HepII): Following the action of WaaC, WaaF adds the second heptose residue to the first heptose (HepI) via an α(1→3) linkage.[8][18]

-

Heptosyltransferase III (WaaQ/HepIII): In many strains, a third heptose is added by WaaQ to the second heptose (HepII) via an α(1→7) linkage.[21]

Subsequent modifications, such as phosphorylation of the heptose residues by kinases like WaaP and WaaY, are crucial for the overall negative charge and structural integrity of the inner core.[20][22] These phosphate groups facilitate electrostatic interactions with divalent cations, which bridge adjacent LPS molecules and stabilize the outer membrane.[4]

Sources

- 1. ocl-journal.org [ocl-journal.org]

- 2. Lipopolysaccharides: structure, function and bacterial identifications | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Functional Analysis of the glycero-manno-Heptose 7-Phosphate Kinase Domain from the Bifunctional HldE Protein, Which Is Involved in ADP-l-glycero-d-manno-Heptose Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure of the Escherichia coli heptosyltransferase WaaC: binary complexes with ADP and ADP-2-deoxy-2-fluoro heptose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Glycosyltransferases of LPS Core: A Review of Four Heptosyltransferase Enzymes in Context - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of the physiological substrate for lipopolysaccharide heptosyltransferases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Biosynthesis pathway of ADP-L-glycero-beta-D-manno-heptose in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Helicobacter pylori GmhB enzyme involved in ADP-heptose biosynthesis pathway is essential for lipopolysaccharide biosynthesis and bacterial virulence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. A study of inhibitors of d-glycero-β-d-manno-heptose-1-phosphate adenylyltransferase from Burkholderia pseudomallei as a potential antibiotic target - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Comparative functional characterization in vitro of heptosyltransferase I (WaaC) and II (WaaF) from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. uniprot.org [uniprot.org]

- 20. researchgate.net [researchgate.net]

- 21. Cloning and characterization of the Escherichia coli Heptosyltransferase III: Exploring substrate specificity in lipopolysaccharide core biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Molecular and Structural Basis of Inner Core Lipopolysaccharide Alterations in Escherichia coli: INCORPORATION OF GLUCURONIC ACID AND PHOSPHOETHANOLAMINE IN THE HEPTOSE REGION - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling a New Layer of Innate Immunity: Initial Studies on ADP-glycero-manno-heptose as a Pathogen-Associated Molecular Pattern

An In-depth Technical Guide for Researchers

Authored by: Gemini, Senior Application Scientist

Introduction: Beyond the Usual Suspects in Pathogen Detection

The innate immune system forms the first line of defense against invading microbes, relying on a sophisticated network of germline-encoded pattern recognition receptors (PRRs) to detect conserved microbial structures known as pathogen-associated molecular patterns (PAMPs).[1][2] For decades, research has focused on well-established PAMPs like lipopolysaccharide (LPS), peptidoglycan, and flagellin.[3][4] However, the microbial world is vast, and our understanding of the full repertoire of molecules that alert our bodies to infection is continually expanding. This guide delves into the foundational research that identified a novel and potent PAMP: ADP-L-glycero-β-D-manno-heptose (hereafter referred to as ADP-heptose), an intermediate in the LPS biosynthesis pathway of Gram-negative bacteria.[5][6][7]

The discovery of ADP-heptose and its cytosolic surveillance pathway has opened a new chapter in innate immunity. It provides a mechanism for detecting the metabolic activity of Gram-negative bacteria, even those that might alter their outer membrane to evade classical PRRs like TLR4.[3][6] For researchers and drug development professionals, understanding this pathway is critical for developing novel antimicrobial strategies and immunomodulatory therapeutics. This guide provides a technical overview of the molecule, its signaling cascade, and the core experimental methodologies required to investigate this fascinating area of host-pathogen interaction.

The Source Molecule: Biosynthesis of ADP-L-glycero-β-D-manno-heptose

To appreciate why ADP-heptose is such a conserved and reliable PAMP, one must first understand its origin. ADP-heptose is not a final structural component but a critical, soluble intermediate in the biosynthesis of the inner core of LPS in most Gram-negative bacteria.[5][6][8] Its presence is a direct indicator of bacterial metabolic activity and structural synthesis.

The pathway begins with the host-derived sugar sedoheptulose 7-phosphate and involves a series of enzymatic steps.[9][10][11] The key enzymes involved in Escherichia coli are GmhA, HldE (a bifunctional kinase/adenylyltransferase), GmhB, and HldD.[9][11][12]

The causality behind its significance as a PAMP: The essentiality of this pathway for the viability and structural integrity of a vast number of Gram-negative bacteria makes ADP-heptose a highly conserved molecular signature.[6][7] Pathogens cannot easily discard this metabolic route without compromising their survival, making it an ideal target for host surveillance.

Caption: Biosynthesis of ADP-heptose in Gram-negative bacteria.

A Tale of Two Sugars: Identifying ADP-Heptose as the True Agonist

Initial studies implicated D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP), a precursor to ADP-heptose, as the PAMP responsible for activating innate immunity.[13][14][15] However, subsequent, more definitive research from several independent groups clarified that while HBP can induce signaling, it is ADP-heptose that is the primary and far more potent agonist of the cytosolic surveillance pathway.[6][8][16]

The key discovery was that ADP-heptose can efficiently enter the host cell cytosol and directly engage its receptor, while HBP cannot.[17] HBP requires intracellular enzymatic conversion to an ADP-heptose derivative to activate the pathway, and this process is significantly less efficient.[6] This distinction is crucial for experimental design; using ADP-heptose directly provides a more potent and physiologically relevant stimulus.

Data Presentation: Comparative Agonist Potency

The following table summarizes the conceptual findings from studies comparing the ability of different heptose metabolites to activate the NF-κB pathway, the primary downstream output of this signaling axis.

| Metabolite | Direct Receptor Binding | Cell Permeability | Relative NF-κB Activation Potency | Reference |

| ADP-heptose | Yes (to ALPK1) | High | Very High (~100-1000x > HBP) | [3][6][16] |

| HBP | No | Low / Indirect | Low to Moderate | [6][18] |

| HMP (Heptose monophosphate) | No | Low / Indirect | Very Low | [8][19] |

This table represents a qualitative summary of findings; precise fold-differences can vary by cell type and experimental conditions.

The Host Sensor and Signaling Cascade: The ALPK1-TIFA Axis

The host detects cytosolic ADP-heptose via a novel signaling pathway centered on two key proteins: alpha-kinase 1 (ALPK1) and TRAF-interacting protein with a forkhead-associated domain (TIFA).[13][20][21][22]

-

Recognition (ALPK1): ADP-heptose directly binds to the N-terminal domain of the atypical kinase ALPK1 .[1][3][21] This binding event induces a conformational change, activating the C-terminal kinase domain of ALPK1. ALPK1 is the direct PRR for this PAMP.[3][6]

-

Signal Transduction (TIFA Phosphorylation): Activated ALPK1 phosphorylates the adaptor protein TIFA at a specific threonine residue (Thr9).[14][23][24] TIFA is an adapter protein containing a Forkhead-Associated (FHA) domain, which is known to bind phosphothreonine residues.[13][25]

-

Amplification (TIFA Oligomerization): The phosphorylation of TIFA at Thr9 triggers a head-to-tail oligomerization. The FHA domain of one phosphorylated TIFA molecule binds to the phosphothreonine of another, creating large signaling complexes often referred to as "TIFAsomes".[14][21] This oligomerization is the critical amplification step.

-

Effector Recruitment (TRAF6): The C-terminus of TIFA contains a binding motif for TRAF6 (TNF receptor-associated factor 6), an E3 ubiquitin ligase.[23][26] The formation of the TIFAsome brings multiple TRAF6 molecules into close proximity, promoting TRAF6 oligomerization and subsequent auto-ubiquitination.[8]

-

Downstream Activation (NF-κB): Activated TRAF6 engages downstream kinases (like TAK1), leading to the phosphorylation and activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of NF-κB (IκBα), targeting it for degradation. This releases the transcription factor NF-κB (p65/p50) to translocate to the nucleus and drive the expression of pro-inflammatory genes, such as those for cytokines (TNF-α, IL-6) and chemokines (IL-8).[8][13][21]

Caption: The ALPK1-TIFA signaling pathway upon ADP-heptose sensing.

Experimental Methodologies: A Practical Guide

Investigating the ALPK1-TIFA pathway requires a combination of cellular, molecular, and biochemical techniques. As a self-validating system, results from one assay should be confirmed by another. For instance, an observed decrease in an NF-κB reporter signal in a knockout cell line should be corroborated by Western blot analysis showing a lack of downstream phosphorylation.

A. NF-κB Reporter Assay

This is the workhorse experiment to quantitatively measure the activation of the entire pathway. The principle is to use a cell line (e.g., HEK293T) stably or transiently expressing a reporter gene (like Luciferase or SEAP) under the control of an NF-κB response element.

Protocol Steps:

-

Cell Seeding: Plate HEK293T-NF-κB reporter cells in a 96-well plate at a density that will result in ~80-90% confluency at the time of the assay.

-

Stimulation: The next day, carefully replace the medium with fresh medium containing the stimulus.

-

Incubation: Incubate for 6-8 hours at 37°C. Rationale: This timeframe is typically sufficient for the signaling cascade to proceed and for reporter gene expression to reach detectable levels.

-

Cell Lysis & Substrate Addition: Lyse the cells and add the luciferase substrate according to the manufacturer's protocol (e.g., Promega's ONE-Glo™).

-

Measurement: Read the luminescence on a plate reader.

-

Data Analysis: Normalize the luminescence values of stimulated cells to the vehicle control to calculate the fold-induction.

Critical Validation: To prove the signal is specific to the pathway, perform the same assay in ALPK1 or TIFA knockout (KO) cells.[28] A potent NF-κB signal in wild-type cells that is completely abrogated in KO cells is the gold standard for demonstrating ALPK1/TIFA dependence.[1]

Caption: Experimental workflow for an NF-κB reporter assay.

B. Immunoprecipitation and Western Blotting for TIFA Phosphorylation

This technique is essential for directly observing the molecular events at the top of the cascade: the phosphorylation of TIFA.

Protocol Steps:

-

Cell Culture and Stimulation: Grow cells (e.g., HeLa or AGS) in larger format plates (e.g., 6-well or 10 cm). Stimulate with ADP-heptose (e.g., 10 µM) for a shorter time course (e.g., 0, 15, 30, 60 minutes). Rationale: Phosphorylation is a rapid and often transient event that precedes downstream gene expression.

-

Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors. This is absolutely critical to preserve the phosphorylation state of the proteins.

-

Immunoprecipitation (IP): Incubate the cleared cell lysates with an anti-TIFA antibody overnight at 4°C. Then, add Protein A/G beads to pull down the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and SDS-PAGE: Elute the bound proteins from the beads and separate them by size using SDS-PAGE.

-

Western Blotting: Transfer the proteins to a PVDF membrane.

-

Antibody Probing:

-

Probe one membrane with a phospho-threonine antibody to detect phosphorylated TIFA.

-

Probe a parallel membrane (or strip and re-probe the same one) with a total TIFA antibody to confirm that equal amounts of TIFA were immunoprecipitated in each sample.

-

-

Detection: Use a chemiluminescent substrate and imaging system to visualize the protein bands. An increase in the phospho-threonine signal at the molecular weight of TIFA following stimulation confirms phosphorylation.

Obtaining the Reagent: Synthesis of ADP-Heptose

A major practical challenge in studying this pathway is obtaining high-quality ADP-heptose, as it is not a common commercially available reagent. Researchers have used two primary methods:

-

Chemoenzymatic Synthesis: This method uses purified enzymes from the biosynthetic pathway (like HldE and GmhB) to convert precursors into ADP-heptose.[29] This often yields the biologically correct isomer but can be complex to scale.

-

Chemical Synthesis: Total chemical synthesis provides access to larger quantities of material and allows for the creation of analogs to probe structure-activity relationships.[15][18] Several synthetic routes have now been published.[18][19]

For labs entering this field, collaborating with a medicinal chemistry group or purchasing from a specialized vendor like InvivoGen, who now provides synthetic ADP-L-Heptose, is the most practical approach.[27][28]

Conclusion and Future Directions

The identification of ADP-heptose as a PAMP and the elucidation of the ALPK1-TIFA signaling axis represent a significant advance in our understanding of innate immunity. This pathway provides a specific means for the host to detect the metabolic activity of Gram-negative bacteria from within the cytosol, a critical compartment for sensing invasive pathogens.[6][13]

For drug development professionals, this pathway presents multiple targets. Inhibitors of ALPK1 could serve as novel anti-inflammatory agents for diseases driven by excessive responses to Gram-negative bacteria. Conversely, ADP-heptose itself or stable analogs could be developed as vaccine adjuvants to potently stimulate innate immunity.[19]

Future research will likely focus on how this pathway is regulated to prevent excessive inflammation, its role in specific diseases like IBD or sepsis, its interplay with other PRR pathways, and the precise mechanisms bacteria use to deliver ADP-heptose into the host cytosol.[21][30] The foundational studies outlined in this guide provide the technical and conceptual framework for pursuing these exciting questions.

References

-

Kneidinger, B., Marolda, C., Graninger, M., Zamyatina, A., McArthur, F., Kosma, P., Valvano, M. A., & Messner, P. (2002). Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. Journal of Bacteriology, 184(2), 363–369. [Link]

-

Valvano, M. A., Marolda, C. L., Bittner, M., Glaskin-Clay, M., Simon, T. L., & Klena, J. D. (2000). The rfaE gene from Escherichia coli encodes a bifunctional protein involved in biosynthesis of the lipopolysaccharide core precursor ADP-L-glycero-D-manno-heptose. Journal of Bacteriology, 182(2), 488–497. [Link]

-

Milivojevic, M., Dangeard, A.-S., Kasper, C. A., Tschon, T., Emmenlauer, M., Pique, C., Schnupf, P., Guignot, J., & Arrieumerlou, C. (2017). ALPK1 controls TIFA/TRAF6-dependent innate immunity against heptose-1,7-bisphosphate of gram-negative bacteria. PLOS Pathogens, 13(4), e1006224. [Link]

-

Huang, Y., Li, D., Wang, Y., Liu, Z., & Wu, J. (2012). Structural insight into the phosphorylation-dependent activation of the adaptor protein TIFA. PLoS ONE, 7(5), e38422. [Link]

-

Iyer, S. S., & Nachbur, U. (2021). ALPK1-TIFA Signaling Pathway in Intestinal Epithelial Cells. ResearchGate. [Link]

-

Dangeard, A.-S., & Arrieumerlou, C. (2020). ADP-heptose: a bacterial PAMP detected by the host sensor ALPK1. Cellular and Molecular Life Sciences, 78(1), 17–29. [Link]

-

BellBrook Labs. (2022). The Role of ALPK1 in Health and Disease. BellBrook Labs. [Link]

-

ResearchGate. (n.d.). ALPK1‐TIFA‐NF‐κB axis. ResearchGate. [Link]

-

Garcia-Weber, D., Pique, C., Dangeard, A.-S., Guignot, J., Tran Van Nhieu, G., Arrieumerlou, C., & Mulard, L. A. (2018). ADP-heptose is a newly identified pathogen-associated molecular pattern of Shigella flexneri. EMBO reports, 19(12). [Link]

-

Kneidinger, B., Marolda, C., Graninger, M., Zamyatina, A., McArthur, F., Kosma, P., Valvano, M. A., & Messner, P. (2002). Biosynthesis pathway of ADP-L-glycero-beta-D-manno-heptose in Escherichia coli. Journal of Bacteriology, 184(2), 363–369. [Link]

-

Zimmermann, S., Pfannkuch, L., Al-Zeer, M. A., et al. (2017). ALPK1 and TIFA dependent innate immune response triggered by the Helicobacter pylori type IV secretion system. bioRxiv. [Link]

-

Dangeard, A.-S., & Arrieumerlou, C. (2020). ADP-heptose: a bacterial PAMP detected by the host sensor ALPK1. Cellular and Molecular Life Sciences, 78(1), 17-29. [Link]

-

Mierzynska, P., & Pither, A. C. (2023). A Bittersweet Kiss of Gram-Negative Bacteria: The Role of ADP-Heptose in the Pathogenesis of Infection. Microorganisms, 11(5), 1316. [Link]

-

Lee, C. K., Lee, M. S., Lee, J. Y., & Song, H. K. (2024). TIFAB regulates the TIFA–TRAF6 signaling pathway involved in innate immunity by forming a heterodimer complex with TIFA. Proceedings of the National Academy of Sciences, 121(12), e2315712121. [Link]

-

J. C. T. (1979). Detection by gas chromatography of 3-deoxy-D-manno-2-octulosonic acid and L-glycero-D-manno-heptose in whole cells of Neisseria elongata. Journal of Clinical Microbiology, 10(4), 521–524. [Link]

-

InvivoGen. (n.d.). Bacterial Metabolite Sensors - ALPK1 & TIFA. InvivoGen. [Link]

-

Mierzynska, P., & Pither, A. C. (2023). A Bittersweet Kiss of Gram-Negative Bacteria: The Role of ADP-Heptose in the Pathogenesis of Infection. Microorganisms, 11(5), 1316. [Link]

-

Sutton, P., & Chionh, Y. H. (2020). Role of NOD1 and ALPK1/TIFA Signalling in Innate Immunity Against Helicobacter pylori Infection. Current Topics in Microbiology and Immunology, 429, 107–124. [Link]

-

Zimmermann, S., Pfannkuch, L., Al-Zeer, M. A., et al. (2017). ALPK1- and TIFA-Dependent Innate Immune Response Triggered by the Helicobacter pylori Type IV Secretion System. Cell Reports, 20(13), 3116-3129. [Link]

-

Gall, A., et al. (2017). TIFA Signaling in Gastric Epithelial Cells Initiates the cag Type 4 Secretion System-Dependent Innate Immune Response to Helicobacter pylori Infection. mBio, 8(4), e01168-17. [Link]

-

Wu, H. (2018). ALPK1: a pattern recognition receptor for bacterial ADP-heptose. Signal Transduction and Targeted Therapy, 3, 27. [Link]

-

Kneidinger, B., Marolda, C., Graninger, M., Zamyatina, A., McArthur, F., Kosma, P., Valvano, M. A., & Messner, P. (2002). Biosynthesis pathway of ADP-L-glycero-beta-D-manno-heptose in Escherichia coli. Queen's University Belfast Research Portal. [Link]

-

InvivoGen. (n.d.). ADP-Heptose (L-isomer) - ALPK1 ligand. InvivoGen. [Link]

-

Wu, H. (2018). ALPK1: a pattern recognition receptor for bacterial ADP-heptose. Signal Transduction and Targeted Therapy, 3, 27. [Link]

-

Gaudet, R. G., et al. (2016). Chemical Synthesis of d - glycero - d - manno -Heptose 1,7-Bisphosphate and Evaluation of Its Ability to Modulate NF-κB Activation. Organic Letters, 18(23), 6062–6065. [Link]

-

Springer Protocols. (n.d.). Protocols for Studying Antimicrobial Peptides (AMPs) as Anticancer Agents. Springer Nature. [Link]

-

GeneCards. (n.d.). TIFA Gene - TRAF Interacting Protein With Forkhead Associated Domain. GeneCards. [Link]

-

ResearchGate. (n.d.). Sequence and structure of TIFA. ResearchGate. [Link]

-

NCBI. (n.d.). TIFA TRAF interacting protein with forkhead associated domain [ (human)]. National Center for Biotechnology Information. [Link]

-

Pfannkuch, L., et al. (2019). ADP heptose, a novel pathogen-associated molecular pattern identified in Helicobacter pylori. The FASEB Journal, 33(6), 7327–7340. [Link]

-

Gaudet, R. G., et al. (2017). Alternate synthesis to d-glycero-β-d-manno-heptose 1,7-biphosphate. Bioorganic & Medicinal Chemistry Letters, 27(22), 5038–5041. [Link]

-

Gaudet, R. G., et al. (2018). d-Glycero-β-d-Manno-Heptose 1-Phosphate and d-Glycero-β-d-Manno-Heptose 1,7-Biphosphate Are Both Innate Immune Agonists. The Journal of Immunology, 201(8), 2385–2391. [Link]

-

Adams, G. A. (1967). D-GLYCERO-D-MANNO-HEPTOSE AS A COMPONENT OF LIPOPOLYSACCHARIDES FROM GRAM-NEGATIVE BACTERIA. Scilit. [Link]

-

Adams, G. A. (1967). D-GLYCERO-D-MANNO-HEPTOSE AS A COMPONENT OF LIPOPOLYSACCHARIDES FROM GRAM-NEGATIVE BACTERIA. Canadian Journal of Biochemistry, 45(4), 422–426. [Link]

-

Ma'ayan Lab. (n.d.). TIFA Gene. Ma'ayan Lab – Computational Systems Biology. [Link]

-

Hofinger, A., et al. (2020). Straight Forward and Versatile Differentiation of the l-glycero and d-glycero-d-manno Heptose Scaffold. Frontiers in Chemistry, 8, 723. [Link]

-

D'Souza, C., et al. (2018). Perpetual expression of PAMPs necessary for optimal immune control and clearance of a persistent pathogen. Scientific Reports, 8(1), 10729. [Link]

-

MDPI. (n.d.). In Vitro Models for Emerging Infectious Disease Detection and Host–Pathogen Interaction Studies. MDPI. [Link]

-

Marolda, C. L., et al. (2004). Functional Analysis of the glycero-manno-Heptose 7-Phosphate Kinase Domain from the Bifunctional HldE Protein, Which Is Involved in ADP-l-glycero-d-manno-Heptose Biosynthesis. Journal of Bacteriology, 186(18), 6200–6210. [Link]

-

Cava, C., et al. (2021). PAMPs and DAMPs in Sepsis: A Review of Their Molecular Features and Potential Clinical Implications. International Journal of Molecular Sciences, 22(19), 10243. [Link]

Sources

- 1. ALPK1: a pattern recognition receptor for bacterial ADP-heptose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PAMPs and DAMPs: How do these molecules differ? [novusbio.com]

- 3. academic.oup.com [academic.oup.com]

- 4. mdpi.com [mdpi.com]

- 5. ADP-heptose: a bacterial PAMP detected by the host sensor ALPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A Bittersweet Kiss of Gram-Negative Bacteria: The Role of ADP-Heptose in the Pathogenesis of Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ADP-heptose: a bacterial PAMP detected by the host sensor ALPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biosynthesis pathway of ADP-L-glycero-beta-D-manno-heptose in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pure.qub.ac.uk [pure.qub.ac.uk]

- 13. ALPK1 controls TIFA/TRAF6-dependent innate immunity against heptose-1,7-bisphosphate of gram-negative bacteria | PLOS Pathogens [journals.plos.org]

- 14. biorxiv.org [biorxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. ADP-heptose is a newly identified pathogen-associated molecular pattern of Shigella flexneri. - Research - Institut Pasteur [research.pasteur.fr]

- 17. jk-sci.com [jk-sci.com]

- 18. Alternate synthesis to d-glycero-β-d-manno-heptose 1,7-biphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. d-Glycero-β-d-Manno-Heptose 1-Phosphate and d-Glycero-β-d-Manno-Heptose 1,7-Biphosphate Are Both Innate Immune Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. bellbrooklabs.com [bellbrooklabs.com]

- 22. researchgate.net [researchgate.net]

- 23. pnas.org [pnas.org]

- 24. TIFA TRAF interacting protein with forkhead associated domain [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 25. genecards.org [genecards.org]

- 26. researchgate.net [researchgate.net]

- 27. invivogen.com [invivogen.com]

- 28. invivogen.com [invivogen.com]

- 29. ADP heptose, a novel pathogen-associated molecular pattern identified in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Role of NOD1 and ALPK1/TIFA Signalling in Innate Immunity Against Helicobacter pylori Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of ADP-L-glycero-β-D-manno-heptose in Escherichia coli

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

Authored by: Gemini

Introduction: The Significance of a Heptose Pathway in Gram-Negative Bacteria

ADP-L-glycero-β-D-manno-heptose is a critical precursor for the biosynthesis of the inner core of lipopolysaccharide (LPS) in most Gram-negative bacteria, including the workhorse of molecular biology, Escherichia coli. This seemingly obscure sugar molecule plays a pivotal role in maintaining the structural integrity of the bacterial outer membrane, which acts as a formidable barrier against many common antibiotics. Consequently, the enzymes involved in its biosynthesis represent attractive targets for the development of novel antibacterial agents and antibiotic adjuvants.

Furthermore, recent discoveries have unveiled ADP-heptose as a novel pathogen-associated molecular pattern (PAMP). This intermediate metabolite can be detected by the cytosolic innate immune receptor alpha-kinase 1 (ALPK1), triggering a pro-inflammatory response through the ALPK1-TIFA-NF-κB signaling axis. This discovery has opened new avenues for understanding host-pathogen interactions and developing immunomodulatory therapeutics.

This technical guide provides a comprehensive overview of the biosynthesis of ADP-L-glycero-β-D-manno-heptose in E. coli, from the genetic and enzymatic players to detailed protocols for their study. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to investigate this crucial pathway.

The Biosynthetic Pathway: A Four-Enzyme Cascade

The conversion of the central metabolic intermediate sedoheptulose-7-phosphate to ADP-L-glycero-β-D-manno-heptose is a four-step enzymatic pathway in E. coli. This process involves an isomerase, a bifunctional kinase/adenylyltransferase, a phosphatase, and an epimerase.

Figure 1: The biosynthetic pathway of ADP-L-glycero-β-D-manno-heptose in E. coli.

The Enzymes and Their Genetic Loci

| Enzyme | Gene Name | Alternative Names | Function |

| Sedoheptulose-7-phosphate isomerase | gmhA | lpcA | Isomerization of sedoheptulose-7-phosphate |

| D-glycero-β-D-manno-heptose 7-phosphate kinase/ D-glycero-β-D-manno-heptose 1-phosphate adenylyltransferase | hldE | rfaE, waaE | Bifunctional: phosphorylation and adenylylation |

| D-glycero-β-D-manno-heptose 1,7-bisphosphate phosphatase | gmhB | yaeD | Dephosphorylation of the 7-position |

| ADP-L-glycero-D-manno-heptose 6-epimerase | hldD | rfaD, waaD | Epimerization at the C6 position |

Deep Dive into the Enzymology and Experimental Workflows

A thorough understanding of this pathway necessitates the ability to produce and characterize each of the four key enzymes. The following sections provide detailed protocols and expert insights for the expression, purification, and functional analysis of GmhA, HldE, GmhB, and HldD from E. coli.

General Workflow for Enzyme Production and Analysis

Figure 2: General experimental workflow for the production and analysis of biosynthetic enzymes.

GmhA: The Initiating Isomerase

GmhA catalyzes the first committed step in the pathway: the isomerization of sedoheptulose-7-phosphate to D-glycero-D-manno-heptose-7-phosphate.

Structural Insights:

-

PDB ID: 2PQS (from Pseudomonas aeruginosa, a close homolog) provides a good structural model for understanding the enzyme's function.

This protocol is designed for the expression of N-terminally His-tagged GmhA in E. coli BL21(DE3) cells and subsequent purification by immobilized metal affinity chromatography (IMAC).

Materials:

-

E. coli BL21(DE3) cells harboring a pET-based expression vector for His-tagged GmhA.

-

LB broth and agar plates with appropriate antibiotic (e.g., ampicillin or kanamycin).

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0.

-

Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0.

-

Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0.

-

Ni-NTA agarose resin.

Procedure:

-

Expression:

-

Inoculate a 5 mL LB culture with a single colony and grow overnight at 37°C.

-

Use the overnight culture to inoculate 1 L of LB broth and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

-

Continue to grow the culture for 3-4 hours at 30°C or overnight at 18-20°C for improved protein solubility.

-

Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

-

-

Purification:

-

Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

-

Equilibrate a Ni-NTA column with Lysis Buffer.

-

Load the clarified lysate onto the column.

-

Wash the column with 10-20 column volumes of Wash Buffer.

-

Elute the protein with 5-10 column volumes of Elution Buffer, collecting fractions.

-

Analyze the fractions by SDS-PAGE to identify those containing pure GmhA.

-

Pool the pure fractions and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol).

-

Expert Insight: The inclusion of a low concentration of imidazole in the lysis and wash buffers is crucial for minimizing the binding of non-specific host proteins to the Ni-NTA resin, thereby enhancing the purity of the target protein.

The activity of GmhA can be monitored by coupling the formation of D-glycero-D-manno-heptose-7-phosphate to its subsequent phosphorylation by HldE and the oxidation of NADH in a coupled enzyme system.

Reaction Mixture:

-

50 mM HEPES buffer, pH 7.5

-

5 mM MgCl₂

-

1 mM ATP

-

0.2 mM NADH

-

10 units/mL pyruvate kinase

-

10 units/mL lactate dehydrogenase

-

1 mM phosphoenolpyruvate

-

Excess purified HldE

-

Sedoheptulose-7-phosphate (substrate)

Procedure:

-

Assemble the reaction mixture without the substrate.

-

Initiate the reaction by adding sedoheptulose-7-phosphate.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.